

# Application Notes and Protocols: C.I. Acid Yellow 172 in Biological Staining

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## Compound of Interest

Compound Name: *C.I. Acid yellow 172*

Cat. No.: *B098299*

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## Introduction

**C.I. Acid Yellow 172** is a monoazo anionic dye traditionally used in the textile and leather industries. While its application in biological staining is not widespread, its properties as an acid dye suggest its potential as a cytoplasmic counterstain in various histological techniques. Acid dyes, being anionic, are attracted to cationic (basic) tissue components, such as the amino groups of proteins found abundantly in the cytoplasm, muscle, and collagen.[1][2] This document provides a hypothetical framework and a detailed protocol for the application of **C.I. Acid Yellow 172** as a cytoplasmic counterstain in a trichrome-like staining method for the differentiation of tissue components.

## Chemical and Physical Properties of C.I. Acid Yellow 172

A summary of the key properties of **C.I. Acid Yellow 172** is presented below. This data is essential for understanding the dye's behavior in aqueous solutions and its potential interactions with biological tissues.

Property	Value
C.I. Name	Acid Yellow 172
C.I. Number	18969
CAS Number	15792-51-5
Molecular Formula	<chem>C22H16Cl2N5NaO6S2</chem>
Molecular Weight	604.42 g/mol
Appearance	Yellow Powder
Solubility	Water Soluble

## Principle of Staining

The primary mechanism of staining with acid dyes in biological tissues is an electrostatic interaction.<sup>[1]</sup> At an acidic pH, tissue proteins become positively charged due to the protonation of their amino groups (-NH<sub>2</sub> to -NH<sub>3</sub><sup>+</sup>). The anionic **C.I. Acid Yellow 172**, carrying a negative charge on its sulfonate groups (-SO<sub>3</sub><sup>-</sup>), is then electrostatically attracted to these positively charged sites in the cytoplasm and extracellular matrix, resulting in a yellow coloration.<sup>[1][3][4]</sup>

In the proposed trichrome-like protocol, **C.I. Acid Yellow 172** is used as a counterstain after a nuclear stain (e.g., Weigert's Iron Hematoxylin) and in conjunction with a contrasting cytoplasmic/collagen stain (e.g., Aniline Blue). The differential staining is achieved by the sequential application of dyes and the use of a polyacid (e.g., phosphomolybdic acid), which acts as a differentiating agent.<sup>[3]</sup>

## Experimental Protocols

This section details a hypothetical protocol for using **C.I. Acid Yellow 172** as a cytoplasmic counterstain in a modified trichrome staining method for formalin-fixed, paraffin-embedded tissue sections.

## Reagent Preparation

- Weigert's Iron Hematoxylin:

- Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol.
- Solution B: 4 ml 29% Ferric Chloride in water, 95 ml distilled water, 1 ml concentrated Hydrochloric Acid.
- Working Solution: Mix equal parts of Solution A and B immediately before use. This solution is stable for a few hours.[\[5\]](#)
- **C.I. Acid Yellow 172** Solution (0.5%):
  - Dissolve 0.5 g of **C.I. Acid Yellow 172** in 100 ml of distilled water with 1 ml of glacial acetic acid.
- Phosphomolybdic Acid Solution (1%):
  - Dissolve 1 g of phosphomolybdic acid in 100 ml of distilled water.
- Aniline Blue Solution (2.5%):
  - Dissolve 2.5 g of Aniline Blue in 100 ml of distilled water with 2 ml of glacial acetic acid.
- 1% Acetic Acid Solution:
  - Add 1 ml of glacial acetic acid to 99 ml of distilled water.

## Staining Procedure

- Deparaffinization and Rehydration:
  - Immerse slides in Xylene: 2 changes of 5 minutes each.
  - Transfer to 100% Ethanol: 2 changes of 3 minutes each.
  - Transfer to 95% Ethanol: 2 changes of 3 minutes each.
  - Transfer to 70% Ethanol: 3 minutes.
  - Rinse in running tap water.[\[1\]](#)

- Nuclear Staining:
  - Stain in Weigert's Iron Hematoxylin working solution for 10 minutes.[5]
  - Rinse in running warm tap water for 10 minutes.[5]
  - Wash in distilled water.[5]
- Cytoplasmic Staining:
  - Stain in 0.5% **C.I. Acid Yellow 172** solution for 10-15 minutes.
  - Wash in distilled water.
- Differentiation:
  - Differentiate in 1% phosphomolybdic acid solution for 10-15 minutes, or until collagen is decolorized.[5]
- Collagen Staining:
  - Transfer sections directly (without rinsing) to 2.5% Aniline Blue solution and stain for 5-10 minutes.[5]
- Final Rinse and Dehydration:
  - Rinse briefly in distilled water.
  - Differentiate in 1% acetic acid solution for 2-5 minutes.[5]
  - Wash in distilled water.[5]
  - Dehydrate quickly through 95% Ethanol and two changes of 100% Ethanol.
  - Clear in Xylene: 2 changes of 5 minutes each.[1]
- Mounting:
  - Mount with a permanent mounting medium.

## Expected Results

- Nuclei: Black
- Cytoplasm, muscle, erythrocytes: Yellow
- Collagen: Blue

## Visualizations

### Experimental Workflow

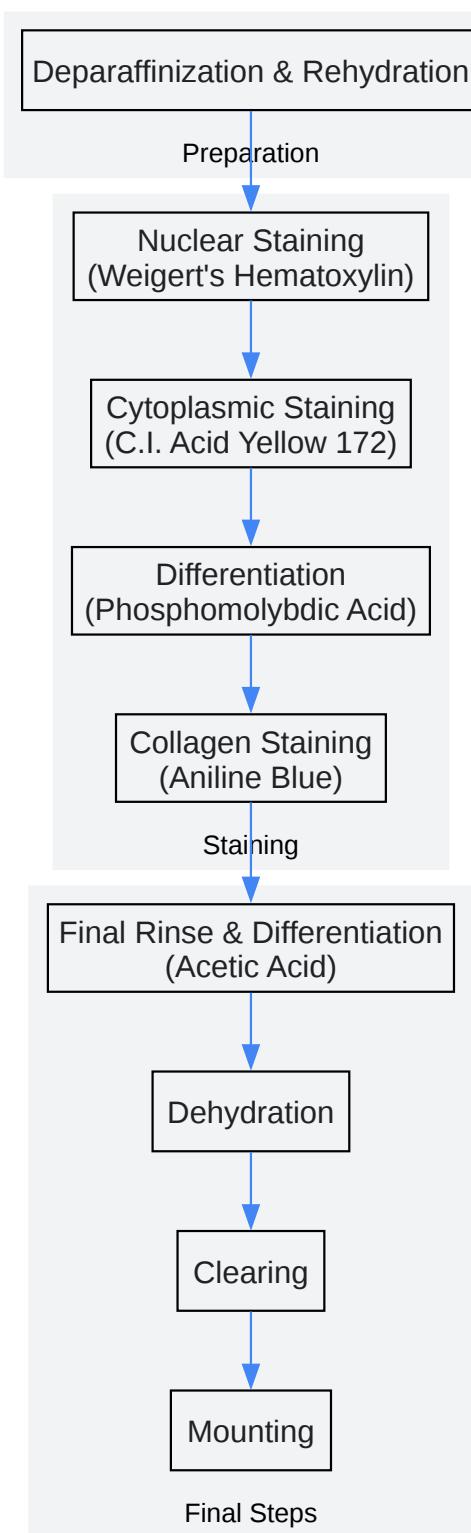


Figure 1: Experimental Workflow for Trichrome-like Staining with C.I. Acid Yellow 172

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Caption: Workflow for a trichrome-like stain using **C.I. Acid Yellow 172**.

## Mechanism of Staining: Electrostatic Interaction

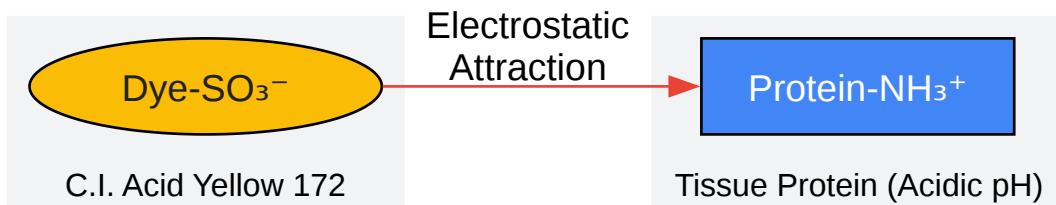


Figure 2: Principle of Electrostatic Interaction in Acid Dye Staining

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Caption: Electrostatic attraction between **C.I. Acid Yellow 172** and tissue proteins.

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## References

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